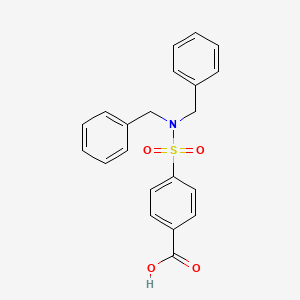
4-(dibenzylsulfamoyl)benzoic Acid
Cat. No. B8722822
Key on ui cas rn:
102479-27-6
M. Wt: 381.4 g/mol
InChI Key: AYAKDXHPTOEADO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06518303B2
Procedure details


To a solution of N,O-dimethylhydroxylamine hydrochloride (7.37 g; 75.6 mmoles) and triethylamine (21.8 ml; 151 mmoles) in methylene chloride (150 ml), another solution of 4-(dibenzylsulfamoyl)benzoyl chloride (25 g) in methylene chloride (150 ml) was slowly added and the resulting mixture stirred at room temperature for 16 hours. The solid was filtered off, the solvent removed under reduced pressure and the residual oil purified by column chromatography with silica gel and n-hexane-ethyl acetate 1:1 as eluent. N,O-dimethylamide of 4-(dibenzylsulfamoyl)benzoic acid (22 g) was obtained, m.p. 75° C.
Name
N,O-dimethylhydroxylamine hydrochloride
Quantity
7.37 g
Type
reactant
Reaction Step One


Name
4-(dibenzylsulfamoyl)benzoyl chloride
Quantity
25 g
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
Cl.CN[O:4]C.C(N(CC)CC)C.[CH2:13]([N:20]([CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[S:21]([C:24]1[CH:32]=[CH:31][C:27]([C:28](Cl)=[O:29])=[CH:26][CH:25]=1)(=[O:23])=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>C(Cl)Cl>[CH2:13]([N:20]([CH2:33][C:34]1[CH:39]=[CH:38][CH:37]=[CH:36][CH:35]=1)[S:21]([C:24]1[CH:32]=[CH:31][C:27]([C:28]([OH:4])=[O:29])=[CH:26][CH:25]=1)(=[O:23])=[O:22])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:0.1|
|
Inputs


Step One
|
Name
|
N,O-dimethylhydroxylamine hydrochloride
|
|
Quantity
|
7.37 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CNOC
|
|
Name
|
|
|
Quantity
|
21.8 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N(CC)CC
|
|
Name
|
4-(dibenzylsulfamoyl)benzoyl chloride
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N(S(=O)(=O)C1=CC=C(C(=O)Cl)C=C1)CC1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the resulting mixture stirred at room temperature for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The solid was filtered off
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residual oil purified by column chromatography with silica gel and n-hexane-ethyl acetate 1:1 as eluent
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C1=CC=CC=C1)N(S(=O)(=O)C1=CC=C(C(=O)O)C=C1)CC1=CC=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 22 g | |
| YIELD: CALCULATEDPERCENTYIELD | 92.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
